3-Metiltiofeno-2-carboxilato de etilo

Descripción general

Descripción

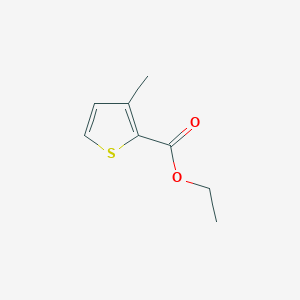

Ethyl 3-methylthiophene-2-carboxylate is a chemical compound with the formula C8H10O2S . It belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom .

Synthesis Analysis

Thiophenes, including Ethyl 3-methylthiophene-2-carboxylate, can be synthesized from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process . A convenient method for the synthesis of thieno[3,2-c]pyridinones, a class of thiophene derivatives, has been developed .

Molecular Structure Analysis

The molecular structure of Ethyl 3-methylthiophene-2-carboxylate can be represented by the InChI string 1S/C8H11NO2S/c1-3-11-8(10)7-6(9)4-5(2)12-7/h4H,3,9H2,1-2H3 . This indicates that the molecule contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .

Physical and Chemical Properties Analysis

Ethyl 3-methylthiophene-2-carboxylate is a solid compound . Its molecular weight is 185.24 . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .

Aplicaciones Científicas De Investigación

Química medicinal

El tiofeno y sus derivados sustituidos, como el 3-Metiltiofeno-2-carboxilato de etilo, son una clase muy importante de compuestos heterocíclicos. Tienen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal . Se ha informado que poseen propiedades antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógenos, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas .

Desarrollo de fármacos

Los análogos basados en tiofeno han sido el foco de un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos . Por ejemplo, el suprofeno tiene un marco de tiofeno 2-sustituido y es conocido como un fármaco antiinflamatorio no esteroideo .

Ciencia de los materiales

Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Se ha demostrado que son efectivos en los escenarios respectivos de la enfermedad actual .

Semiconductores orgánicos

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Son compuestos notablemente efectivos tanto con respecto a sus funciones biológicas como fisiológicas .

Transistores de efecto de campo orgánico (OFET)

Los derivados del tiofeno juegan un papel importante en la fabricación de transistores de efecto de campo orgánico (OFET) .

Diodos emisores de luz orgánica (OLED)

Las moléculas con el sistema de anillo de tiofeno se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) .

Análisis Bioquímico

Biochemical Properties

Ethyl 3-methylthiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including Ethyl 3-methylthiophene-2-carboxylate, have been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can act as a metal complexing agent, interacting with metal ions and affecting their bioavailability and function .

Cellular Effects

Ethyl 3-methylthiophene-2-carboxylate has notable effects on different cell types and cellular processes. It has been observed to inhibit the growth of tumor cells, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered cell signaling and reduced cell proliferation .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-methylthiophene-2-carboxylate involves its interaction with various biomolecules. It can bind to enzymes and proteins, inhibiting their activity or altering their function. For instance, this compound has been shown to inhibit kinases, which are essential for cell signaling and regulation . Additionally, Ethyl 3-methylthiophene-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-methylthiophene-2-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including Ethyl 3-methylthiophene-2-carboxylate, can degrade over time, leading to reduced efficacy and altered biological activity . Long-term exposure to this compound may result in changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 3-methylthiophene-2-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks .

Metabolic Pathways

Ethyl 3-methylthiophene-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and bioactivation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of Ethyl 3-methylthiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of Ethyl 3-methylthiophene-2-carboxylate can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of Ethyl 3-methylthiophene-2-carboxylate is an important factor that affects its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of Ethyl 3-methylthiophene-2-carboxylate can influence its ability to exert its biological effects and determine its overall efficacy .

Propiedades

IUPAC Name |

ethyl 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTZDXILWKKQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592969 | |

| Record name | Ethyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-64-2 | |

| Record name | Ethyl 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)

![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)

![Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1319358.png)

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)